2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C6H15NO3. It is an amino alcohol that features both hydroxyl and amino functional groups, making it a versatile compound in various chemical reactions and applications. This compound is often used as an intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically involves heating the mixture of ethylenediamine and ethylene oxide under controlled conditions to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and precise temperature control to maintain the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Applied in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol involves its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions enable the compound to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the additional hydroxyethoxy group.
2-(2-Hydroxyethoxy)ethanol: Similar structure but lacks the amino group.
N-(2-Hydroxyethyl)-2-(2-hydroxyethoxy)ethylamine: Similar structure with an additional hydroxyethyl group.
Uniqueness
2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is unique due to the presence of both hydroxyl and amino functional groups, which provide it with versatile reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c8-3-1-7-2-5-10-6-4-9/h7-9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUHPLVMRYGTHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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